Terbinafine-d7 HCl

概要

説明

Terbinafine-d7 Hydrochloride is a deuterium-labeled version of Terbinafine Hydrochloride, an antifungal medication. The deuterium labeling is used in scientific research to study the pharmacokinetics and metabolic pathways of the drug. Terbinafine Hydrochloride is primarily used to treat fungal infections such as pityriasis versicolor, fungal nail infections, and ringworm, including jock itch and athlete’s foot .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Terbinafine Hydrochloride involves the reaction of N-methyl-1-naphthalenemethanamine with 6,6-dimethyl-2-hepten-4-yn-1-ol in the presence of a base to form TerbinafineThe final step involves the conversion of Terbinafine-d7 to its hydrochloride salt form .

Industrial Production Methods: Industrial production of Terbinafine Hydrochloride typically involves large-scale synthesis using similar reaction conditions as described above. The process includes rigorous purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed .

化学反応の分析

Types of Reactions: Terbinafine-d7 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Terbinafine can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can convert the alkyne group in Terbinafine to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed

Major Products Formed:

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Alkene and alkane derivatives.

Substitution: Various substituted naphthalene derivatives

科学的研究の応用

Pharmacokinetic Studies

Terbinafine-d7 hydrochloride is primarily utilized as an internal standard in pharmacokinetic studies due to its structural similarity to the parent compound. Its unique mass signature allows for precise quantification of terbinafine levels in biological samples.

- Case Study : A study employed a UPLC-MS/MS method to determine the concentration of terbinafine in human plasma. The use of terbinafine-d7 as an internal standard enabled accurate measurement of drug levels, facilitating bioequivalence studies for different formulations .

Mass Spectrometry Imaging

The application of mass spectrometry imaging (MSI) has been pivotal in understanding the distribution and absorption characteristics of terbinafine hydrochloride in biological tissues.

- Research Findings : In a study involving living skin equivalent models, researchers used terbinafine-d7 hydrochloride to track drug penetration and distribution effectively. The results indicated that the presence of penetration enhancers significantly improved drug delivery to the epidermis, highlighting the compound's role in optimizing topical formulations .

Analytical Method Development

Terbinafine-d7 hydrochloride serves as a crucial component in developing and validating analytical methods for detecting and quantifying terbinafine in pharmaceutical preparations and biological fluids.

- Method Validation : An eco-friendly gas chromatography technique was developed for estimating terbinafine hydrochloride in tablet dosage forms. The method demonstrated high recovery rates (98-102%) and was validated against established standards, showcasing the reliability of using deuterated compounds for method development .

Topical Delivery Systems

Recent advancements have explored using nanogel systems to enhance the topical delivery of terbinafine hydrochloride. Terbinafine-d7 hydrochloride has been instrumental in these studies due to its ability to provide accurate assessments of drug release profiles.

- Innovative Approaches : Research on pH-responsive nanogels loaded with terbinafine hydrochloride showed promising results for treating superficial fungal infections. The incorporation of terbinafine-d7 allowed for precise tracking of drug release kinetics, demonstrating its effectiveness in enhancing therapeutic outcomes .

Clinical Research Applications

In clinical settings, terbinafine hydrochloride is indicated for treating various fungal infections, including onychomycosis and dermatophyte infections. The deuterated analogue aids in understanding drug metabolism and efficacy through detailed pharmacological studies.

- Clinical Insights : A systematic review highlighted the broad applications of terbinafine hydrochloride in clinical practice, emphasizing its effectiveness against various fungal pathogens. The inclusion of terbinafine-d7 facilitates a deeper understanding of pharmacodynamics and patient response to treatment .

Data Tables

作用機序

Terbinafine-d7 Hydrochloride exerts its antifungal effects by inhibiting the enzyme squalene epoxidase. This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of squalene epoxidase leads to the accumulation of squalene and a deficiency of ergosterol, resulting in weakened cell membranes and fungal cell death .

類似化合物との比較

Naftifine Hydrochloride: Another allylamine antifungal with a similar mechanism of action.

Butenafine Hydrochloride: A benzylamine antifungal with a similar spectrum of activity.

Terbinafine Hydrochloride: The non-deuterated version of Terbinafine-d7 Hydrochloride

Comparison:

Terbinafine-d7 Hydrochloride vs. Naftifine Hydrochloride: Both inhibit squalene epoxidase, but Terbinafine has a broader spectrum of activity.

Terbinafine-d7 Hydrochloride vs. Butenafine Hydrochloride: Butenafine has a similar mechanism but differs in its chemical structure and pharmacokinetics.

Terbinafine-d7 Hydrochloride vs. Terbinafine Hydrochloride:

Terbinafine-d7 Hydrochloride is a valuable compound in both clinical and research settings, offering insights into the pharmacokinetics and metabolic pathways of antifungal treatments.

特性

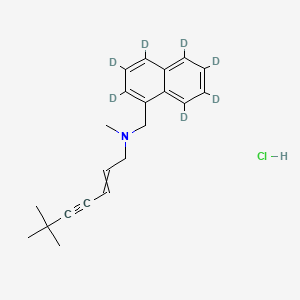

IUPAC Name |

N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/i6D,7D,10D,11D,12D,13D,14D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMISRWJRUSYEX-JOUZVVBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CN(C)CC=CC#CC(C)(C)C)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。